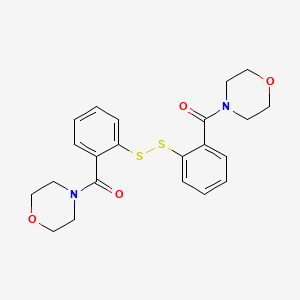
Morpholine, 4,4'-(dithiobis(2,1-phenylenecarbonyl))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis-: is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, including as an accelerator and vulcanizing agent in rubber products, as well as in pharmaceuticals and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- typically involves the reaction of morpholine with a suitable disulfide compound. One common method involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations .
Biology: In biological research, it is used to study the effects of disulfide bonds in proteins and other biomolecules. It can also be used as a model compound for studying redox reactions in biological systems .
Medicine: In medicine, Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- is used in the formulation of pharmaceuticals, including local anesthetics and antibiotics. Its ability to form stable disulfide bonds makes it useful in drug design .
Industry: Industrially, it is used as an accelerator and vulcanizing agent in rubber products. It also finds applications in protecting metals against corrosion and tarnish by acid fumes .
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure but without the disulfide linkage.
4,4’-Dithiodimorpholine: A compound with a similar disulfide linkage but different substituents on the morpholine rings.
Uniqueness: Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- is unique due to its specific disulfide linkage and the presence of the phenylenecarbonyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
49755-48-8 |
|---|---|
Molecular Formula |
C22H24N2O4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[2-[[2-(morpholine-4-carbonyl)phenyl]disulfanyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2O4S2/c25-21(23-9-13-27-14-10-23)17-5-1-3-7-19(17)29-30-20-8-4-2-6-18(20)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2 |
InChI Key |
QXJKLHIMKMICAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















